molecular formula C12H22BrNSi2 B1587116 4-Bromo-N,N-bis(trimethylsilyl)aniline CAS No. 5089-33-8

4-Bromo-N,N-bis(trimethylsilyl)aniline

Cat. No. B1587116
CAS RN: 5089-33-8
M. Wt: 316.38 g/mol
InChI Key: YJYMZGDBOMZWSR-UHFFFAOYSA-N
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Patent
US05081201

Procedure details

The general procedure described by J. R. Pratt et al, in the publication entitled "Organosilicon Compounds. XX. Synthesis of Aromatic Diamines via Trimethylsilyl-Protecting Aniline Intermediates," J. Org. Chem, Vol. 40, No. 8, 1975, pages 1090 to 1094, was followed with some modifications as described herein To a tetrahydrofuran (500 ml) solution of p-bromoaniline (106.0g, 0.62 mol) cooled to 0° C. there was added over a period of one hour n-butyllithium (825 ml, 1.3 mol). The reaction mixture turned brown but remained homogeneous The reaction mixture was refluxed for 2 hours to complete the metallation, cooled to ice temperature, and then chlorotrimethylsilane (180 ml, 1 4 mol) was added so as to not let the reaction temperature exceed 15° C.. The reaction mixture was allowed to warm to room temperature and was refluxed overnight Filtration was accomplished by the Schlenk technique, and a gas chromatogram (GC) was taken. The solvent was evaporated and the residue was distilled to give three fractions Fraction 1 - b.p. 25°-89° C./0.5 torr, 22.0g (this forerun was discarded); Fraction 2 - b.p. 90°-108° C./0 5 torr, 32g, 95% pure by
[Compound]
Name
Organosilicon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
XX
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Aromatic Diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.62 mol
Type
reactant
Reaction Step Four
Quantity
825 mL
Type
reactant
Reaction Step Five
Quantity
180 mL
Type
reactant
Reaction Step Six
[Compound]
Name
32g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
500 mL
Type
solvent
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.C([Li])CCC.Cl[Si:15]([CH3:18])([CH3:17])[CH3:16]>O1CCCC1>[CH3:16][Si:15]([CH3:18])([CH3:17])[N:6]([Si:15]([CH3:18])([CH3:17])[CH3:16])[C:5]1[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Organosilicon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
XX
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Aromatic Diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.62 mol
Type
reactant
Smiles
BrC1=CC=C(N)C=C1
Step Five
Name
Quantity
825 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Six
Name
Quantity
180 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Step Seven
Name
32g
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ice temperature
CUSTOM
Type
CUSTOM
Details
exceed 15° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
Filtration
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled
CUSTOM
Type
CUSTOM
Details
to give three fractions Fraction 1 - b.p. 25°-89° C./0.5 torr, 22.0g (this forerun

Outcomes

Product
Name
Type
Smiles
C[Si](N(C1=CC=C(C=C1)Br)[Si](C)(C)C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.